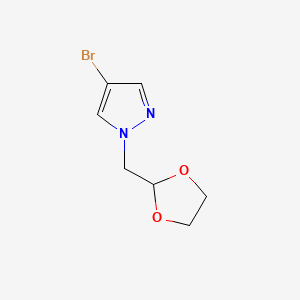

1-((1,3-Dioxolan-2-yl)methyl)-4-bromo-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

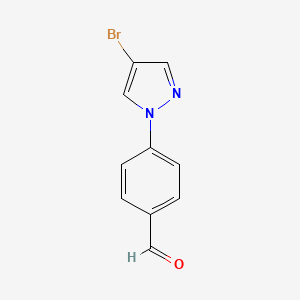

“1-((1,3-Dioxolan-2-yl)methyl)-4-bromo-1H-pyrazole” is a complex organic compound. It contains a 1,3-dioxolane ring, which is a type of acetal, and a pyrazole ring, which is a type of azole . The 1,3-dioxolane ring is attached to the pyrazole ring via a methylene (-CH2-) group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Dioxolanes generally have the molecular formula C3H6O2 .

Scientific Research Applications

Antimicrobial and Antifungal Properties

1-((1,3-Dioxolan-2-yl)methyl)-4-bromo-1H-pyrazole and its derivatives have been investigated for their potential in antimicrobial and antifungal applications. Research has shown that compounds derived from 1,3-dioxolane, including those with pyrazole rings, exhibit significant activity against a range of microbial and fungal pathogens. For instance, derivatives have been found to possess in vitro activity against dermatophytes, yeast, other fungi, and Gram-positive bacteria, with some showing notable efficacy against Candida albicans in vivo (Heeres & van Cutsem, 1981). Moreover, compounds structurally related to 1-((1,3-Dioxolan-2-yl)methyl)-4-bromo-1H-pyrazole have demonstrated potent antibacterial and antifungal activities, suggesting the potential for developing new antimicrobial agents from this chemical scaffold (Pundeer et al., 2013).

Antioxidant and Anti-inflammatory Applications

The chemical structure of 1-((1,3-Dioxolan-2-yl)methyl)-4-bromo-1H-pyrazole lends itself to modifications that can enhance its antioxidant and anti-inflammatory properties. Compounds with the 1H-pyrazole moiety have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities, demonstrating significant potential in these areas. Notably, some derivatives have been found to possess strong antioxidant activities, highlighting the versatility of this chemical structure in therapeutic applications (Gaffer et al., 2017). This underscores the relevance of 1-((1,3-Dioxolan-2-yl)methyl)-4-bromo-1H-pyrazole and its derivatives in developing treatments that require antioxidant or anti-inflammatory properties.

Synthesis of Heterocyclic Systems

The 1,3-dioxolane moiety in 1-((1,3-Dioxolan-2-yl)methyl)-4-bromo-1H-pyrazole is a versatile building block for the synthesis of various heterocyclic systems. This compound has been utilized as a "masked" α-bromo-α'-hydroxy ketone in the synthesis of complex heterocyclic structures, demonstrating its utility in organic synthesis and the development of novel compounds with potential biological activities (Bogolyubov et al., 2004). The ability to generate diverse heterocyclic systems from this precursor opens up new avenues for the design and discovery of compounds with therapeutic applications.

Mechanism of Action

Target of Action

A structurally similar compound has been reported to target heme oxygenase 1 . This enzyme plays a crucial role in the degradation of heme, a process that produces biliverdin, ferrous iron, and carbon monoxide .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Given the potential target of heme oxygenase 1, it could be inferred that the compound may influence the heme degradation pathway .

Result of Action

If the compound does indeed target heme oxygenase 1, it could potentially influence the levels of biliverdin, ferrous iron, and carbon monoxide in the body .

properties

IUPAC Name |

4-bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c8-6-3-9-10(4-6)5-7-11-1-2-12-7/h3-4,7H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAWSZWIONWQML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CN2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)